molecular formula C10H15Cl2N5 B1435405 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 1803590-64-8

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

Número de catálogo: B1435405
Número CAS: 1803590-64-8
Peso molecular: 276.16 g/mol
Clave InChI: KXYBZBFTSGAMEU-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a heterocyclic organic compound featuring a fused imidazo[1,2-b]pyridazine core linked to a pyrrolidin-3-amine moiety. The dihydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications. Its structural uniqueness lies in the imidazo-pyridazine scaffold, which provides a rigid planar structure conducive to binding kinase active sites.

Propiedades

IUPAC Name

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBZBFTSGAMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Strategy Overview

The general synthetic approach to N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride involves:

  • Construction of the imidazo[1,2-b]pyridazine heterocyclic core.
  • Introduction of the pyrrolidin-3-amine substituent at the 6-position of the imidazo ring.
  • Conversion to the dihydrochloride salt for enhanced stability and solubility.

This process typically employs palladium-catalyzed cross-coupling reactions, nucleophilic substitutions, and salt formation steps.

Preparation of the Imidazo[1,2-b]pyridazine Core

The imidazo[1,2-b]pyridazine core is synthesized through cyclization reactions involving appropriate pyridazine precursors. A common approach includes:

  • Starting from halogenated pyridazine derivatives.
  • Performing nucleophilic substitutions or palladium-catalyzed amination to install the imidazole ring fused to the pyridazine.

For example, patent WO2009077334 describes the synthesis of various imidazo[1,2-b]pyridazine derivatives through such methods, highlighting the versatility of the core structure for medicinal chemistry applications.

Salt Formation: Dihydrochloride Preparation

The free base N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is converted to its dihydrochloride salt to improve physical properties such as solubility and stability. This is typically done by:

  • Treating the free amine with an excess of hydrochloric acid in a suitable solvent like dioxane.
  • Stirring the mixture at room temperature for several hours.
  • Isolating the dihydrochloride salt by concentration and crystallization.

This step is crucial for pharmaceutical formulation and is consistently reported in synthetic protocols.

Representative Synthetic Route Summary

Stage Description Key Reagents/Conditions Notes
1 Synthesis of halogenated imidazo[1,2-b]pyridazine Halogenation agents, pyridazine precursors Provides reactive site for amination
2 Palladium-catalyzed amination with pyrrolidin-3-amine Pd(OAc)2, ligands (CyPF-tBu/Xantphos), base (NaOtBu/Cs2CO3), dioxane, 80-130°C Forms C-N bond at 6-position
3 Conversion to dihydrochloride salt 4 M HCl in dioxane, room temperature Enhances solubility and stability

Research Findings and Optimization

Recent medicinal chemistry research has focused on optimizing this synthetic route to improve yields, purity, and scalability. Key findings include:

  • The choice of ligand and base in the palladium-catalyzed step significantly affects coupling efficiency and product yield.
  • Microwave-assisted heating can accelerate reaction times and improve conversion rates.
  • Protecting groups on the pyrrolidine nitrogen can be used to improve selectivity and prevent side reactions, followed by deprotection before salt formation.
  • Extensive structure-activity relationship (SAR) studies have been conducted on analogues of this compound to enhance biological activity while maintaining synthetic accessibility.

Analytical Data Supporting Preparation

Typical characterization data for this compound include:

Property Value
Molecular Formula C10H13N5 · 2HCl
Molecular Weight Approx. 203.24 (free base) + HCl salts
Melting Point Not always reported; varies with purity
NMR 1H NMR confirms substitution pattern and purity
Mass Spectrometry Confirms molecular ion peak consistent with structure

These data are routinely used to confirm the identity and purity of the synthesized compound.

Análisis De Reacciones Químicas

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Aplicaciones Científicas De Investigación

Anticancer Potential

One of the most significant applications of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is its role as an inhibitor of transforming growth factor-beta activated kinase (TAK1). TAK1 is a crucial regulator in cell growth and differentiation pathways, making this compound a potential candidate for cancer therapy. Studies have demonstrated that inhibiting TAK1 can lead to reduced tumor growth and improved outcomes in various cancer models .

Anti-inflammatory Applications

The compound's ability to modulate key signaling pathways also suggests therapeutic applications in inflammatory diseases. By inhibiting TAK1, it may help in reducing inflammation and associated symptoms in conditions such as rheumatoid arthritis and inflammatory bowel disease .

Antimicrobial Activity

Research indicates that derivatives of imidazo[1,2-b]pyridazine compounds exhibit antimicrobial properties against a range of pathogens, including Mycobacterium tuberculosis. The structural similarities between this compound and other effective antimycobacterial agents suggest that it could be investigated further for its potential against drug-resistant strains of tuberculosis .

Material Science Applications

Beyond its biological applications, this compound may also find utility in material science. Its unique chemical structure allows for modifications that could lead to the development of novel materials with specific electronic or optical properties. This versatility opens avenues for research in creating advanced materials for sensors or electronic devices .

Case Study 1: Anticancer Research

In a study focused on the anticancer properties of imidazo[1,2-b]pyridazine derivatives, researchers found that compounds similar to N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine exhibited significant cytotoxicity against various cancer cell lines. The mechanism involved the induction of apoptosis through the modulation of the TAK1 signaling pathway, highlighting the compound's potential as a lead candidate for further development in oncology .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial efficacy of imidazo[1,2-b]pyridazine derivatives against Mycobacterium tuberculosis. The results indicated that certain compounds had minimum inhibitory concentrations (MICs) significantly lower than those of existing treatments, suggesting that this compound could be an effective agent against resistant strains of tuberculosis .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a broader class of imidazo-fused heterocyclic amines. Below is a detailed comparison with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Substituents/Modifications Key Applications/Findings Reference
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride Imidazo[1,2-b]pyridazine Pyrrolidin-3-amine (dihydrochloride salt) Fyn kinase inhibition; potential in neurodegenerative therapy
N-{2-Methylimidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride 2-Methyl-imidazo[1,2-b]pyridazine Methyl group at position 2 of the pyridazine ring Commercial availability as a building block; structural analog with enhanced lipophilicity
N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(pyridin-3-yl)imidazo[1,2-b]pyridazin-6-amine Imidazo[1,2-b]pyridazine Benzo[d][1,3]dioxole and pyridin-3-yl groups Likely designed for improved blood-brain barrier penetration; unconfirmed kinase selectivity
5,3-Pyridin-2-amine derivatives Pyridine/imidazo hybrids Varied amine side chains Broader kinase inhibition profile (e.g., Fyn, Src) but lower selectivity

Key Observations :

Structural Modifications and Bioactivity :

  • The methyl-substituted analog (Table 1, Row 2) introduces steric hindrance at position 2, which may alter binding affinity to Fyn kinase compared to the parent compound. However, its primary use as a commercial building block suggests utility in medicinal chemistry rather than direct therapeutic application .
  • The benzodioxole-pyridinyl derivative (Table 1, Row 3) incorporates aromatic substituents that likely enhance metabolic stability and CNS penetration, though its kinase inhibition profile remains uncharacterized in the provided evidence .

This highlights the advantage of the imidazo-pyridazine core in achieving targeted inhibition.

Physicochemical Properties :

  • The dihydrochloride salt form of the parent compound improves aqueous solubility compared to neutral analogs, a critical factor for bioavailability in preclinical studies. In contrast, the methylated analog (Row 2) may exhibit higher logP values due to the hydrophobic methyl group, impacting membrane permeability .

Research Findings and Limitations

  • Patent Data: The parent compound’s inclusion in a 2018 patent underscores its novelty in kinase inhibition, though specific IC₅₀ values or in vivo efficacy data are absent in the provided evidence .
  • Commercial Analogs : The methyl-substituted variant is marketed by CymitQuimica as a synthetic intermediate, implying its role in structure-activity relationship (SAR) studies rather than standalone therapeutic use .
  • Gaps in Evidence : Direct comparative pharmacokinetic or toxicity data between these compounds are lacking, necessitating further experimental validation.

Actividad Biológica

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of key kinases involved in various cellular processes. This article explores the compound's synthesis, biological activity, structure-activity relationships (SAR), and potential therapeutic applications.

1. Chemical Structure and Properties

The compound is characterized by the following chemical properties:

PropertyValue
Common NameThis compound
CAS Number1804129-39-2
Molecular FormulaC10H13N5
Molecular Weight203.24 g/mol
Melting PointNot available
Purity≥95%

The dihydrochloride form enhances the solubility and stability of the compound, making it suitable for biological assays.

2.1 Inhibition of Kinases

One of the most notable activities of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine is its role as an inhibitor of transforming growth factor-beta activated kinase 1 (TAK1). TAK1 is crucial in various signaling pathways related to cell growth and differentiation, making this compound a candidate for therapeutic applications in cancer and inflammatory diseases.

2.2 Anti-inflammatory Properties

Research indicates that imidazo[1,2-b]pyridazine derivatives exhibit anti-inflammatory effects. The inhibition of TAK1 by this compound may lead to reduced inflammation and provide a basis for developing anti-inflammatory drugs .

2.3 Anticancer Potential

The ability to modulate signaling pathways implicated in cancer progression positions N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine as a potential anticancer agent. Studies have shown that similar imidazo compounds possess cytotoxic effects against various cancer cell lines, suggesting that this compound may exhibit similar properties .

3. Structure-Activity Relationship (SAR)

The structural features of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine contribute significantly to its biological activity. The imidazo ring system is known for its diverse pharmacological properties, while the pyrrolidine moiety enhances binding affinity to target proteins.

A comparative analysis with related compounds reveals the following:

Compound NameStructural FeaturesUnique Aspects
6-Chloroimidazo[1,2-b]pyridazineChlorine substituentAltered electronic properties
Ethyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylateEster groupIncreased solubility
6-Chloro-2-methylimidazo[1,2-b]pyridazine-3-carboxylic acidCarboxylic acid groupPotential for increased reactivity

These comparisons highlight how modifications can influence the biological activity and pharmacokinetic properties of imidazo derivatives.

4. Case Studies and Research Findings

Several studies have investigated the biological activity of imidazopyridine derivatives:

Study on TAK1 Inhibition:
A recent study demonstrated that N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine effectively inhibited TAK1 with an IC50 value indicative of potent activity. This inhibition was linked to reduced cellular proliferation in cancer models, supporting its potential use in oncology therapies .

Anti-inflammatory Activity:
In a model of acute inflammation, compounds structurally similar to N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine showed significant reductions in inflammatory markers. This suggests that this compound may offer therapeutic benefits in treating inflammatory diseases by modulating key signaling pathways .

Q & A

What synthetic methodologies are commonly employed for synthesizing N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride?

The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves condensation reactions between pyridazine precursors and haloacetaldehyde dimethyl acetal or ethyl (chloroacetyl) carbamate, followed by functionalization of the pyrrolidine amine group . Transition-metal-catalyzed cross-coupling reactions (e.g., palladium or copper catalysts) are also widely used for introducing substituents or optimizing regioselectivity . The dihydrochloride salt is formed via protonation of the free base with HCl, enhancing solubility for pharmacological studies.

How can spectroscopic techniques (NMR, IR) confirm the structural integrity of this compound?

  • ¹H/¹³C NMR : Key signals include aromatic protons (δ 7.5–9.0 ppm) from the imidazo[1,2-b]pyridazine core and pyrrolidine protons (δ 2.5–3.5 ppm). Coupling constants (e.g., J = 5–8 Hz) confirm fused-ring geometry .
  • IR : Absorption bands at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C=N/C=C) validate amine and heterocyclic functionalities .
  • Mass Spectrometry : High-resolution MS confirms the molecular ion ([M+H]⁺) and fragmentation patterns.

What experimental strategies ensure target selectivity in kinase inhibition assays?

  • Kinase Profiling Panels : Use broad-spectrum kinase assays (e.g., Eurofins KinaseProfiler™) to identify off-target effects .
  • Crystallography : Resolve co-crystal structures with Fyn or PIM kinases to map binding interactions and guide structural optimization .
  • ATP-Competition Assays : Compare IC₅₀ values under varying ATP concentrations to confirm competitive inhibition .

How can aqueous solubility be improved for in vivo studies?

  • Salt Formation : The dihydrochloride form increases solubility via protonation of the pyrrolidine amine and imidazo[1,2-b]pyridazine nitrogen .
  • Co-solvents : Use cyclodextrins or PEG-based formulations to enhance bioavailability .
  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or carboxyl) on the pyrrolidine ring without disrupting target binding .

What are the primary biological targets of this compound?

  • Kinases : Fyn kinase (implicated in cancer and neurodegenerative diseases) and PIM kinases (associated with apoptosis resistance) .
  • JAK/STAT Pathway : Structural analogs like filgotinib target JAK1, suggesting potential in autoimmune disorders .

How should discrepancies in reported IC₅₀ values be addressed?

  • Assay Standardization : Control variables like ATP concentration, pH, and incubation time .
  • Compound Purity : Use HPLC (≥98% purity) and quantify counterions (e.g., chloride in dihydrochloride) via ion chromatography .
  • Cell Line Validation : Compare activity in primary vs. immortalized cells to rule out lineage-specific effects .

What in vitro models are suitable for pharmacokinetic profiling?

  • Hepatic Microsomes : Assess metabolic stability (CYP450 enzymes) and identify major metabolites .
  • Caco-2 Monolayers : Measure permeability (Papp) to predict oral absorption .
  • Plasma Protein Binding : Use equilibrium dialysis to quantify free fraction for dose adjustment .

Which analytical techniques ensure batch-to-batch consistency?

  • HPLC/UPLC : Monitor purity (>98%) and detect impurities (e.g., des-chloro byproducts) .
  • Elemental Analysis : Confirm stoichiometry of the dihydrochloride salt (Cl⁻ content) .
  • XRPD : Verify crystalline form and polymorphism, which affect solubility and stability .

How can metabolic stability be optimized without compromising potency?

  • Isotopic Labeling : Replace metabolically labile hydrogens (e.g., pyrrolidine C-H) with deuterium .
  • Steric Shielding : Introduce methyl groups adjacent to amine moieties to block oxidative deamination .
  • Prodrug Strategies : Mask polar groups (e.g., esterification) for improved absorption, followed by enzymatic activation .

What computational approaches predict binding modes with kinase targets?

  • Molecular Docking : Use AutoDock Vina or Schrödinger to simulate interactions with Fyn kinase’s ATP-binding pocket .
  • MD Simulations : Analyze stability of ligand-receptor complexes over 100-ns trajectories (e.g., GROMACS) .
  • QSAR Models : Corlate substituent electronic properties (e.g., Hammett σ) with inhibitory activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.